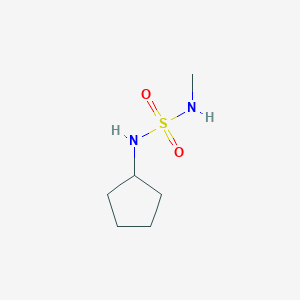

N-(methylsulfamoyl)cyclopentanamine

Description

N-(methylsulfamoyl)cyclopentanamine is a cyclopentanamine derivative featuring a methylsulfamoyl (-NH-SO₂-CH₃) substituent.

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

N-(methylsulfamoyl)cyclopentanamine |

InChI |

InChI=1S/C6H14N2O2S/c1-7-11(9,10)8-6-4-2-3-5-6/h6-8H,2-5H2,1H3 |

InChI Key |

RCZQMECBVVPPQT-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)NC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N-methylaminosulfonamide typically involves the reaction of cyclopentylamine with methylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of N-cyclopentyl-N-methylaminosulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N-methylaminosulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-cyclopentyl-N-methylaminosulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and studies involving enzyme inhibition.

Medicine: Investigated for potential therapeutic uses, including as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methylaminosulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This inhibition can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(methylsulfamoyl)cyclopentanamine and similar cyclopentanamine derivatives:

*Molecular weight calculated for non-radioactive form.

Structural and Functional Differences

Sulfamoyl vs. Sulfanyl Groups

- The latter’s -S-CH₃ group is less polar, favoring membrane permeability but reducing specificity in aqueous environments .

Aromatic vs. Aliphatic Substituents

- N-[(4-Ethylphenyl)methyl]cyclopentanamine : The bulky 4-ethylbenzyl group increases lipophilicity, making it suitable for crossing the blood-brain barrier (CNS applications). In contrast, the sulfamoyl derivative’s polar group may limit CNS penetration but enhance binding to peripheral targets .

Imaging-Specific Modifications

- The pyridinylmethyl-substituted analog () incorporates a ¹¹C radiolabel for positron emission tomography (PET), targeting NMDA receptors. This highlights how strategic substitution (e.g., fluorine, methoxy groups) optimizes pharmacokinetics and receptor affinity for diagnostic use .

Complex Heteroaromatic Systems

- Compounds like (1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolo-triazolo-pyrazin-1-yl)cyclopentanamine () demonstrate advanced biological targeting through fused heteroaromatic systems. These structures exhibit higher molecular weights and synthetic complexity but offer potent receptor inhibition, contrasting with the simpler sulfamoyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.